molecular formula C17H25Cl2N3 B1436012 N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride CAS No. 2108381-92-4

N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride

Cat. No.: B1436012
CAS No.: 2108381-92-4
M. Wt: 342.3 g/mol
InChI Key: ZIUPOKKSIRGVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Alternative Naming Systems

The systematic IUPAC name for this compound is N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride , which precisely describes its fused tetracyclic acridine core, a butane-1,4-diamine side chain, and two hydrochloride counterions. Alternative nomenclature includes:

  • N'-(1,2,3,4-Tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride
  • EVT-364913 (commercial research designation).

The dihydrochloride salt form improves solubility and stability, a common modification in pharmaceutical derivatives to enhance bioavailability.

Chemical Abstract Service (CAS) Registry Number: 2108381-92-4

The compound is uniquely identified by the CAS Registry Number 2108381-92-4 , a critical identifier for regulatory documentation and chemical databases. Its molecular formula is C₁₇H₂₅Cl₂N₃ , with a molecular weight of 342.31 g/mol . The SMILES notation (NCCCCNC1=C2CCCCC2=NC3=CC=CC=C13.Cl.Cl ) and InChIKey (Cl.Cl.NCCCCNC1=C2CCCCC2=NC2=CC=CC=C12 ) further define its structural topology.

Position within the Tetrahydroacridine Chemical Family

Tetrahydroacridines are characterized by a partially saturated acridine core, which reduces planarity and modulates interactions with biological targets like acetylcholinesterase (AChE) and DNA. This compound belongs to a subclass of N-alkylated tetrahydroacridines , where the 9-position is functionalized with a diamine linker. Unlike first-generation tacrine (a simple 9-amino-tetrahydroacridine), the butane-1,4-diamine side chain introduces conformational flexibility, enabling dual-target engagement and reduced hepatotoxicity.

Properties

IUPAC Name

N'-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3.2ClH/c18-11-5-6-12-19-17-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)17;;/h1,3,7,9H,2,4-6,8,10-12,18H2,(H,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUPOKKSIRGVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, this compound has been shown to interact with glycogen synthase kinase 3 beta, an enzyme involved in various cellular processes, including glycogen metabolism and cell signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels. This binding interaction is facilitated by the compound’s acridine moiety, which intercalates into the enzyme’s active site. Additionally, this compound inhibits glycogen synthase kinase 3 beta by binding to its active site, thereby modulating various cellular processes. This dual inhibition mechanism contributes to the compound’s therapeutic potential in neurodegenerative diseases.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to improve cognitive function and reduce neurodegenerative symptoms in animal models of Alzheimer’s disease. At high doses, the compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity. These findings underscore the importance of determining the optimal therapeutic dose to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites may retain some of the parent compound’s biological activity, contributing to its overall therapeutic effects. Additionally, the compound’s interaction with glycogen synthase kinase 3 beta influences metabolic flux and metabolite levels, further modulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on neuronal cells. It interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. Once inside the cells, the compound accumulates in specific compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized in the cytoplasm and nucleus of neuronal cells. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. Within these compartments, the compound interacts with various biomolecules, including enzymes and DNA, to exert its therapeutic effects.

Biological Activity

N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride (commonly referred to as THA) is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a detailed examination of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C17H25Cl2N3
  • Molecular Weight : 328.31 g/mol
  • CAS Number : 129009035

The compound features a tetrahydroacridine core linked to a butane-1,4-diamine moiety, which is essential for its biological activity.

The primary mechanism through which THA exerts its effects is through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of these enzymes leads to increased levels of acetylcholine, which can enhance cholinergic neurotransmission—a key factor in cognitive function.

Inhibition of Cholinesterases

Numerous studies have assessed the inhibitory potency of THA against AChE and BChE. The following table summarizes key findings regarding the inhibitory concentrations (IC50 values) for THA compared to other compounds:

CompoundIC50 (hAChE)IC50 (hBChE)Selectivity Index (SI)
This compound0.24 µM0.036 µM6.67
Tacrine0.15 µM0.045 µM3.33
Donepezil0.09 µM0.020 µM4.50

The selectivity index indicates that THA possesses a favorable profile as a selective inhibitor for BChE compared to AChE, which is particularly relevant in the context of AD where BChE levels increase as the disease progresses .

Neuroprotective Effects

In addition to cholinesterase inhibition, THA has demonstrated neuroprotective properties in various models. For instance:

  • Cell Culture Studies : In vitro studies using neuronal cell lines have shown that THA can reduce oxidative stress and apoptosis induced by amyloid-beta peptides—a hallmark of AD pathology .
  • Animal Models : In vivo studies in transgenic mice models of AD have indicated that treatment with THA leads to improved cognitive performance and reduced amyloid plaque formation.

Case Studies

Several case studies illustrate the potential clinical relevance of THA:

  • Clinical Trial on Cognitive Function : A small-scale clinical trial assessed the cognitive effects of THA in patients with mild to moderate AD. Results indicated significant improvements in cognitive scores compared to placebo after 12 weeks of treatment .
  • Longitudinal Study on Safety and Efficacy : A longitudinal study monitored patients treated with THA over six months. The compound was well tolerated with minimal side effects reported, reinforcing its potential as a therapeutic agent for AD .

Scientific Research Applications

Cholinesterase Inhibition

One of the primary applications of this compound is as an acetylcholinesterase (AChE) inhibitor. AChE plays a critical role in the breakdown of acetylcholine in the synaptic cleft; therefore, inhibiting this enzyme can lead to increased levels of acetylcholine and improved synaptic transmission. Research indicates that N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride exhibits potent inhibitory activity against both AChE and butyrylcholinesterase (BuChE) with IC50 values in the nanomolar range .

Neuroprotective Effects

Studies have shown that compounds similar to this compound can protect neurons from oxidative stress and apoptosis. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

Autophagy Inhibition

Recent investigations have highlighted the role of autophagy in cellular health and disease. Certain derivatives of tetrahydroacridine compounds have been identified as potential autophagy inhibitors , which could be beneficial in treating conditions where autophagy contributes to disease progression .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors like 9-chloro-1,2,3,4-tetrahydroacridine and 1,4-diaminobutane. The reaction conditions often include solvents like pentanol and purification techniques such as flash column chromatography .

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Cholinesterase InhibitionPotent AChE and BuChE inhibition with nanomolar IC50 values.
NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cells.
Autophagy InhibitionIdentified as a potential autophagy inhibitor with implications for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bipharmacophoric Inhibitors (e.g., 10-C10)

A structurally related compound, N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (10-C10), shares the THA core but features a decan-1-aminium chain terminated with a tertiary amine and a dihydroisoxazole group. Key differences include:

  • Pharmacological Implications : The quaternary ammonium group in 10-C10 may enhance AChE inhibition via cation-π interactions, whereas the target compound’s primary amines might favor polyamine transporter-mediated uptake .

Anthracenyl-Polyamine Conjugates

Anthracenyl derivatives, such as N-Anthracen-9-ylmethyl-N1-{4-[(anthracen-9-ylmethyl)-amino]butyl}butane-1,4-diamine tetrahydrochloride, share structural motifs with the target compound, including hydrophobic aromatic groups (anthracene vs. THA) and polyamine linkers. Critical distinctions:

  • Hydrophobic Moieties : Anthracene’s planar structure may promote DNA intercalation, whereas the THA core in the target compound is associated with cholinesterase inhibition .

Tetramethyl-p-Phenylenediamine Dihydrochloride

N,N,N',N'– Tetramethyl-p-phenylenediamine dihydrochloride (C10H16N2·2HCl, MW 237.17) lacks the THA core but shares the dihydrochloride salt form. Key contrasts:

  • Physicochemical Properties : The target compound’s THA moiety likely enhances lipophilicity compared to the phenylenediamine derivative, affecting blood-brain barrier penetration .

Comparative Data Table

Property Target Compound 10-C10 Anthracenyl Conjugate Tetramethyl-p-Phenylenediamine
Core Structure 1,2,3,4-Tetrahydroacridine THA + decan chain Anthracene p-Phenylenediamine
Linker Butane-1,4-diamine But-2-yn-1-yl + decan-1-aminium Butane-1,4-diamine None (tetramethylated)
Ionization Dihydrochloride Bromide Tetrahydrochloride Dihydrochloride
Molecular Weight Not reported ~700 (estimated) ~800 (estimated) 237.17
Biological Mechanism Hypothesized AChE inhibition ± transporter Dual AChE/BuChE inhibition No transporter preference Redox agent (e.g., electron transport)
Synthetic Yield Not reported 10% Not reported Commercial (no synthesis required)

Key Research Findings and Implications

  • Structural Flexibility vs. Activity : The target compound’s balance of a THA core and a short diamine linker may optimize both cholinesterase affinity and transporter-mediated uptake, unlike anthracenyl analogs with bulkier groups .
  • Salt Form Impact : The dihydrochloride form improves aqueous solubility compared to free bases (e.g., tacrine), a critical factor for bioavailability .
  • Synthetic Challenges : Low yields in analogs like 10-C10 highlight the difficulty of scaling THA-derived compounds with complex substituents, underscoring the target compound’s relative synthetic accessibility .

Preparation Methods

General Synthetic Strategy

The compound is synthesized by nucleophilic substitution of a chloro-substituted tetrahydroacridine intermediate with butane-1,4-diamine. The key intermediate, 9-chloro-1,2,3,4-tetrahydroacridine, is reacted with an excess of butane-1,4-diamine under reflux conditions in an appropriate solvent such as 1-pentanol. The reaction proceeds via displacement of the chlorine atom by the diamine nucleophile, yielding the desired N-substituted tetrahydroacridinyl diamine compound. The final product is isolated and purified typically by flash column chromatography, followed by conversion to its dihydrochloride salt form for stability and handling.

Detailed Preparation Procedure

Step 1: Preparation of 9-chloro-1,2,3,4-tetrahydroacridine

  • This intermediate is generally prepared by chlorination of the corresponding tetrahydroacridine precursor using reagents such as phosphorus oxychloride (POCl3).
  • The chlorination introduces a reactive chlorine atom at the 9-position of the tetrahydroacridine ring, which is essential for subsequent nucleophilic substitution.

Step 2: Nucleophilic Substitution with Butane-1,4-diamine

  • The chlorinated intermediate (9-chloro-1,2,3,4-tetrahydroacridine) is dissolved in 1-pentanol.
  • Butane-1,4-diamine is added in excess (typically 3 to 4 equivalents) to ensure complete substitution.
  • The mixture is heated under reflux conditions (generally 100–130 °C) for several hours (e.g., 12–24 h).
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • After completion, the reaction mixture is cooled and subjected to purification by flash column chromatography using silica gel and an eluent system such as dichloromethane/methanol with a small amount of ammonium hydroxide to prevent protonation of amines.
  • The purified product is obtained as a yellow oil or solid.

Step 3: Formation of the Dihydrochloride Salt

  • The free base is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
  • This salt formation improves the compound's stability and solubility for handling and biological evaluation.

Representative Reaction Scheme

Reagents and Conditions Product Yield (%) Notes
9-chloro-1,2,3,4-tetrahydroacridine + butane-1,4-diamine (4 eq), reflux in 1-pentanol, 12–24 h N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine 80–83 Purified by flash chromatography; yellow oil
Treatment with HCl in ethanol N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride Quantitative Salt form, stable solid

Analytical and Purification Details

  • Purification: Flash column chromatography on silica gel using dichloromethane/methanol mixtures with ammonium hydroxide additive to prevent amine protonation.
  • Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry. For example, ^1H NMR spectra show characteristic aromatic and aliphatic proton signals consistent with the tetrahydroacridine and diamine moieties.
  • Yield: Reported yields for the substitution step range from 80% to 83%, indicating efficient reaction conditions.

Comparative Data Table of Similar Compounds Synthesis

Compound Diamine Used Solvent Yield (%) Notes
N-(1,2,3,4-Tetrahydroacridin-9-yl)butane-1,4-diamine Butane-1,4-diamine 1-Pentanol 80–83 Yellow oil, purified by chromatography
N-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine Butane-1,4-diamine 1-Pentanol 83 Similar procedure, with chloro substituent
N-(1,2,3,4-Tetrahydroacridin-9-yl)hexane-1,6-diamine Hexane-1,6-diamine 1-Pentanol 56 Lower yield, longer diamine chain
N-(1,2,3,4-Tetrahydroacridin-9-yl)decane-1,10-diamine Decane-1,10-diamine 1-Pentanol 35 Lower yield, longer chain, yellow oil

Research Findings and Notes

  • The nucleophilic substitution reaction is highly dependent on the diamine chain length, with shorter chains like butane-1,4-diamine giving higher yields and cleaner products.
  • The reaction solvent 1-pentanol is preferred for its high boiling point and ability to dissolve both reactants.
  • The dihydrochloride salt form is preferred for biological testing due to improved solubility and stability.
  • The synthetic route is scalable and reproducible, suitable for preparing sufficient quantities for pharmacological studies.
  • Alternative methods involving different linkers or substituents on the tetrahydroacridine core have been explored, but the direct substitution method remains the most straightforward and efficient for this compound.

Q & A

Q. How does the compound’s stability vary under physiological conditions?

  • Methodology : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 6, 12, 24 h and analyze via LC-MS for degradation products (e.g., free acridine). Use Arrhenius modeling to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.